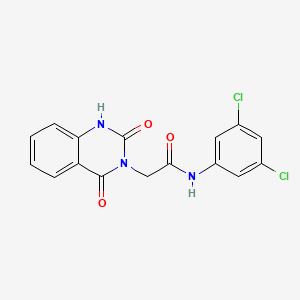

N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Beschreibung

N-(3,5-Dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 3,5-dichlorophenyl group. The quinazolinone moiety (2-hydroxy-4-oxo) confers hydrogen-bonding capabilities, while the 3,5-dichlorophenyl substituent introduces strong electron-withdrawing effects, influencing both physicochemical properties (e.g., solubility, crystallinity) and biological interactions. This compound is structurally analogous to pharmacologically active acetamides, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .

Eigenschaften

Molekularformel |

C16H11Cl2N3O3 |

|---|---|

Molekulargewicht |

364.2 g/mol |

IUPAC-Name |

N-(3,5-dichlorophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

InChI |

InChI=1S/C16H11Cl2N3O3/c17-9-5-10(18)7-11(6-9)19-14(22)8-21-15(23)12-3-1-2-4-13(12)20-16(21)24/h1-7H,8H2,(H,19,22)(H,20,24) |

InChI-Schlüssel |

HGGXLILWEWKSTI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3,5-Dichlorphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamid umfasst in der Regel mehrere Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder dessen Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der 3,5-Dichlorphenylgruppe: Dieser Schritt beinhaltet die Kupplung des Quinazolinon-Kerns mit 3,5-Dichlorphenylessigsäure oder deren Derivaten unter Verwendung von Kupplungmitteln wie EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Schlussendlich Bildung des Acetamids:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses zur Deckung des industriellen Bedarfs umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxygruppe, wobei Quinazolinonderivate mit unterschiedlichen Oxidationsstufen gebildet werden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Quinazolinonring angreifen, was möglicherweise zur Bildung von Hydroquinazolinderivaten führt.

Substitution: Die Dichlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Hauptprodukte

Oxidation: Quinazolinonderivate mit höheren Oxidationsstufen.

Reduktion: Hydroquinazolinderivate.

Substitution: Verbindungen mit verschiedenen Substituenten, die die Chloratome am Phenylring ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3,5-Dichlorphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Quinazolinon-Kern kann natürliche Substrate oder Inhibitoren nachahmen, wodurch er an aktive Zentren binden und die biologische Aktivität modulieren kann. Diese Interaktion kann zur Hemmung der Enzymaktivität oder zur Blockierung von Rezeptor-Signalwegen führen, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide and its analogs:

Structural and Electronic Effects

- Quinazolinone vs. Naphthyl: The 2-hydroxy-4-oxoquinazolinone core enables hydrogen bonding with biological targets (e.g., via the hydroxyl and carbonyl groups), whereas naphthyl-containing analogs rely on hydrophobic interactions .

Biologische Aktivität

N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. The structural features of this compound, particularly the dichlorophenyl moiety and the hydroxy group on the quinazolinone core, suggest enhanced biological activity compared to other derivatives.

- Molecular Formula : C16H11Cl2N3O3

- Molecular Weight : 364.2 g/mol

The compound features a fused benzene and pyrimidine ring system, contributing to its pharmacological profile. The presence of acetamide and hydroxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Research indicates that compounds with similar structures to N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide exhibit significant anticancer activity. For instance, studies have shown that certain quinazoline derivatives can inhibit tumor growth in various cancer cell lines.

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of quinazoline derivatives on human cancer cell lines MCF7 (breast) and A549 (lung). The results demonstrated that specific derivatives exhibited IC50 values around 0.096 μM against EGFR inhibition, indicating strong anticancer potential .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of quinazoline derivatives with biological targets. For example, compounds were found to bind effectively to the active sites of EGFR, suggesting mechanisms for their anticancer effects .

Antimicrobial Activity

The antimicrobial properties of N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide have also been investigated. Similar compounds have shown effectiveness against various bacterial strains.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(2-hydroxyquinazolin-4(3H)-one) | Chlorophenyl group; hydroxyquinazoline | Antimicrobial |

| N-(2-methylphenyl)-2-(2-hydroxyquinazolin-4(3H)-one) | Methylphenyl group; hydroxyquinazoline | Anticancer |

| 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine | Piperidine moiety; amino group | Anticancer |

The unique combination of structural features in N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide may enhance its biological activity compared to other derivatives lacking these features .

The mechanisms by which N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Interaction with Receptors : Binding affinity studies indicate that this compound may interact with various cellular receptors, influencing signaling pathways related to tumor growth and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.